molecular formula C16H18BrNO3 B2947810 5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide CAS No. 313517-60-1

5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide

Cat. No.: B2947810
CAS No.: 313517-60-1
M. Wt: 352.228
InChI Key: JPIOUHYAYNMNOQ-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide is a synthetic small molecule featuring a furan-carboxamide scaffold, a structure of significant interest in medicinal chemistry for its diverse bioactivity. This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans. The core furan-2-carboxamide structure is a recognized pharmacophore with demonstrated biological activity. Scientific literature indicates that close structural analogs, such as N-(4-bromophenyl)furan-2-carboxamide, exhibit potent antibacterial activity against clinically critical, extensively drug-resistant (XDR) bacteria. These include carbapenem-resistant Acinetobacter baumannii (CRAB), Klebsiella pneumoniae (CRKP), and Enterobacter cloacae (CREC), which are on the WHO's "Critical Pathogens List" . In vitro studies show that these analogs can outperform commercially available antibiotics like meropenem against certain resistant strains, making them valuable tools for researching new anti-infective agents . Furthermore, the furanone moiety, a key component of this compound's structure, is associated with a wide range of bioactivities . Research on 3(2H)-furanone derivatives has highlighted their potential in various therapeutic areas, including as anti-cancer and anti-inflammatory agents . The presence of the bromine atom offers a handle for further synthetic modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Researchers can employ this compound in high-throughput screening, as a synthetic intermediate, or as a lead compound in developing novel therapeutics targeting antibiotic-resistant infections and other diseases.

Properties

IUPAC Name

5-bromo-N-(4-pentoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3/c1-2-3-4-11-20-13-7-5-12(6-8-13)18-16(19)14-9-10-15(17)21-14/h5-10H,2-4,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIOUHYAYNMNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of furan-2-carboxylic acid, which is then converted to furan-2-carbonyl chloride. This intermediate reacts with 4-(pentyloxy)aniline in the presence of a base such as triethylamine to form the desired carboxamide. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial studies, the compound has been shown to inhibit the growth of bacteria by interfering with essential cellular processes. The exact pathways and molecular targets may vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key analogs differ in the substituents on the phenyl ring attached to the amide nitrogen. Below is a comparative analysis:

Table 1: Substituent Effects on Molecular Properties
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) XlogP* Hydrogen Bond Acceptors Reference ID
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide 4-Bromophenyl C₁₁H₇Br₂NO₂ 344.99 4.5 3
5-Bromo-N-(4-nitrophenyl)furan-2-carboxamide 4-Nitrophenyl C₁₁H₇BrN₂O₄ 311.09 3.2 5
5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide 4-Isopropylphenyl C₁₄H₁₄BrNO₂ 308.18 4.8 3
5-Bromo-N-[3-chloro-4-morpholinylphenyl]furan-2-carboxamide 3-Chloro-4-morpholinylphenyl C₁₅H₁₄BrClN₂O₃ 393.69 3.0 5
Target Compound 4-(Pentyloxy)phenyl C₁₆H₁₈BrNO₃ 352.23 ~5.2† 4 N/A

*XlogP: Calculated octanol-water partition coefficient (lipophilicity). †Estimated based on pentyloxy group’s contribution to lipophilicity.

Key Observations :

  • Electron Effects: Nitro (‑NO₂) and bromo (‑Br) groups are electron-withdrawing, reducing electron density on the aryl ring, while pentyloxy (‑O-C₅H₁₁) is electron-donating .
  • Lipophilicity : The pentyloxy group increases XlogP compared to nitro or morpholinyl substituents, suggesting enhanced lipid solubility .

Biological Activity

5-bromo-N-(4-(pentyloxy)phenyl)furan-2-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Furan-2-Carboxylic Acid : The starting material is furan-2-carboxylic acid, which is converted to furan-2-carbonyl chloride.
  • Reaction with 4-(Pentyloxy)aniline : This intermediate reacts with 4-(pentyloxy)aniline in the presence of a base (e.g., triethylamine) to form the desired carboxamide.
  • Purification : The final product is purified using recrystallization or chromatography to ensure high purity levels .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. For example, the compound demonstrated significant inhibition zones in agar diffusion assays against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

The mechanism by which this compound exerts its antimicrobial effects involves interference with essential cellular processes in bacteria. It may disrupt bacterial cell wall synthesis or inhibit protein synthesis, although specific molecular targets remain to be fully elucidated .

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Activity : A comparative study assessed the compound's antimicrobial efficacy against standard antibiotics. Results indicated that it possesses comparable activity to conventional antibiotics, making it a candidate for further development .
  • Cytotoxicity Assessment : Cytotoxicity tests on human cancer cell lines revealed that the compound exhibits selective cytotoxic effects, particularly against leukemia cells, with an IC50 value indicating potent activity .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityNotes
N-(4-bromophenyl)furan-2-carboxamideStructureModerate antibacterialLacks pentyloxy group
5-bromo-N-(4-methoxyphenyl)furan-2-carboxamideStructureLower antibacterialMethoxy group reduces reactivity

The presence of the pentyloxy group in this compound enhances its solubility and biological reactivity compared to other derivatives, contributing to its superior antimicrobial properties .

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